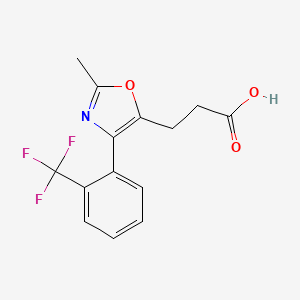
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a heterocyclic compound that contains an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropanoic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced oxazole compounds.
Substitution: Substituted oxazole derivatives with modified trifluoromethyl groups.
科学研究应用
3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers
作用机制
The mechanism of action of 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
5-Oxazolepropanoic acid, 2-methyl-4-phenyl-: Similar structure but lacks the trifluoromethyl group.
5-Oxazolepropanoic acid, 2-methyl-4-[2-(chloromethyl)phenyl]-: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in its analogs .
属性
CAS 编号 |
89150-49-2 |
|---|---|
分子式 |
C14H12F3NO3 |
分子量 |
299.24 g/mol |
IUPAC 名称 |
3-[2-methyl-4-[2-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-4-2-3-5-10(9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20) |
InChI 键 |
MWDLWLLNJPOVNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














